![molecular formula C7H13NO B1267023 1-氮杂双环[2.2.2]辛烷-4-醇 CAS No. 26458-74-2](/img/structure/B1267023.png)
1-氮杂双环[2.2.2]辛烷-4-醇
描述
1-Azabicyclo[2.2.2]octan-4-ol, also known as quinuclidin-4-ol, is a bicyclic amine with the molecular formula C₇H₁₃NO and a molecular weight of 127.1842 g/mol . This compound is characterized by its unique bicyclic structure, which consists of a nitrogen atom incorporated into a bicyclo[2.2.2]octane framework. The presence of a hydroxyl group at the fourth position further distinguishes this compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.
科学研究应用
1-Azabicyclo[2.2.2]octan-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It is a key intermediate in the synthesis of antimuscarinic agents and other therapeutic drugs.
作用机制
Mode of Action
Some studies suggest that it may be involved in the electro-generation of acyl radicals from both aromatic and aliphatic aldehydes . This process involves merging electro-oxidation and a quinuclidine-mediated hydrogen atom transfer strategy .
Biochemical Pathways
It’s known that the compound can participate in reactions involving the generation of acyl radicals . These radicals can then participate in various biochemical reactions, potentially affecting multiple pathways.
Result of Action
Some studies suggest that it may be involved in the generation of acyl radicals , which can participate in various biochemical reactions and potentially have various cellular effects.
生化分析
Biochemical Properties
1-Azabicyclo[2.2.2]octan-4-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a nucleophilic catalyst in organic synthesis, facilitating reactions such as the Morita–Baylis–Hillman reaction . The compound’s interaction with enzymes often involves the formation of transient covalent bonds, which can alter the enzyme’s activity. For instance, 1-Azabicyclo[2.2.2]octan-4-ol has been shown to interact with acetylcholinesterase, inhibiting its activity and thereby affecting neurotransmission .
Cellular Effects
The effects of 1-Azabicyclo[2.2.2]octan-4-ol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with acetylcholinesterase can lead to an accumulation of acetylcholine in synaptic clefts, enhancing cholinergic signaling . Additionally, 1-Azabicyclo[2.2.2]octan-4-ol has been observed to affect the expression of genes involved in neurotransmitter synthesis and degradation, further influencing cellular communication and function .
Molecular Mechanism
At the molecular level, 1-Azabicyclo[2.2.2]octan-4-ol exerts its effects through various mechanisms. One primary mechanism is the inhibition of acetylcholinesterase, where the compound binds to the enzyme’s active site, preventing the breakdown of acetylcholine . This inhibition results in prolonged cholinergic signaling, which can have various physiological effects. Additionally, 1-Azabicyclo[2.2.2]octan-4-ol can modulate other enzymes and receptors, leading to changes in cellular signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-Azabicyclo[2.2.2]octan-4-ol in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, affecting its efficacy in biochemical assays . Long-term studies in vitro and in vivo have demonstrated that 1-Azabicyclo[2.2.2]octan-4-ol can maintain its biological activity over extended periods, making it a valuable tool in biochemical research .
Dosage Effects in Animal Models
The effects of 1-Azabicyclo[2.2.2]octan-4-ol vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function by increasing cholinergic signaling . At higher doses, it can lead to toxic effects, including convulsions and respiratory distress . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications of 1-Azabicyclo[2.2.2]octan-4-ol .
Metabolic Pathways
1-Azabicyclo[2.2.2]octan-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy, influencing its overall pharmacological profile .
Transport and Distribution
The transport and distribution of 1-Azabicyclo[2.2.2]octan-4-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, its distribution within tissues is influenced by its lipophilicity and affinity for various cellular components .
Subcellular Localization
The subcellular localization of 1-Azabicyclo[2.2.2]octan-4-ol is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Post-translational modifications and targeting signals can direct 1-Azabicyclo[2.2.2]octan-4-ol to specific cellular compartments, influencing its biochemical and pharmacological effects .
准备方法
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.2]octan-4-ol can be synthesized through various methods. One common approach involves the reduction of quinuclidin-4-one using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran under reflux conditions .
Industrial Production Methods: In industrial settings, the production of 1-Azabicyclo[2.2.2]octan-4-ol often involves the catalytic hydrogenation of quinuclidin-4-one. This process is carried out in the presence of a palladium or platinum catalyst under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization .
化学反应分析
Types of Reactions: 1-Azabicyclo[2.2.2]octan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinuclidin-4-one using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to quinuclidine using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: Quinuclidin-4-one.
Reduction: Quinuclidine.
Substitution: Quinuclidin-4-yl chloride.
相似化合物的比较
Quinuclidine: Lacks the hydroxyl group present in 1-Azabicyclo[2.2.2]octan-4-ol, making it less versatile in certain chemical reactions.
Quinuclidin-3-ol: Similar structure but with the hydroxyl group at the third position, leading to different chemical properties and reactivity.
8-Azabicyclo[3.2.1]octane: A different bicyclic structure with distinct biological activities and applications.
Uniqueness: 1-Azabicyclo[2.2.2]octan-4-ol is unique due to its specific bicyclic structure and the presence of a hydroxyl group at the fourth position. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-1-4-8(5-2-7)6-3-7/h9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRSQXFVRUWISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181050 | |
| Record name | 1-Azabicyclo(2.2.2)octan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26458-74-2 | |
| Record name | 1-Azabicyclo(2.2.2)octan-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026458742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azabicyclo(2.2.2)octan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


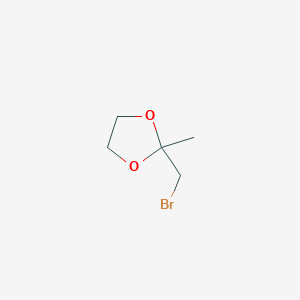

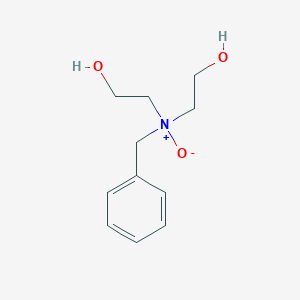
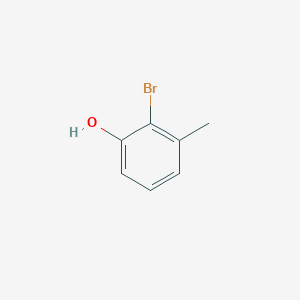

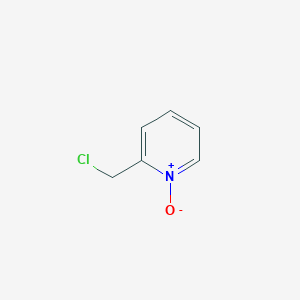
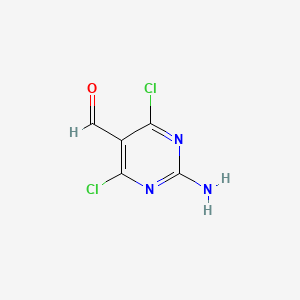
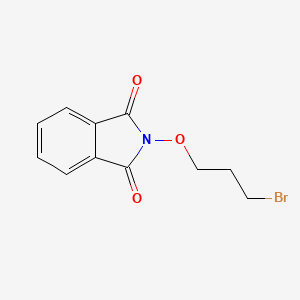
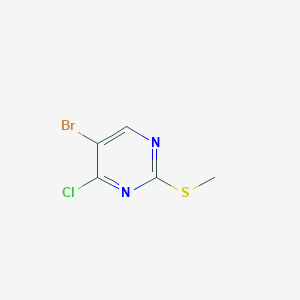
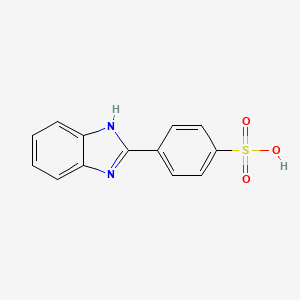
![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)
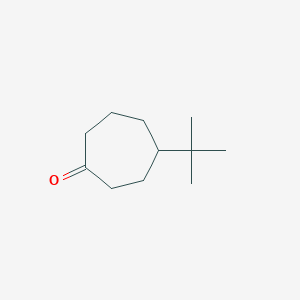
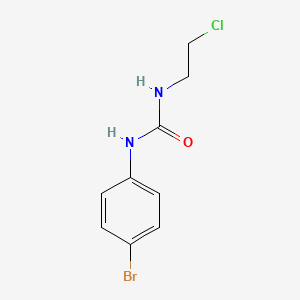
![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)
